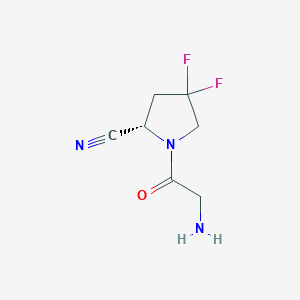
(S)-1-(2-アミノアセチル)-4,4-ジフルオロピロリジン-2-カルボニトリル
概要
説明
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with an aminoacetyl group and two fluorine atoms, making it a unique molecule with interesting chemical properties.
科学的研究の応用
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
Target of Action
Similar compounds have been shown to inhibit enzymes such astransaminases and kinases . Transaminases catalyze the transfer of an amino group from an amino acid to a carbonyl compound . Kinases, on the other hand, add phosphate groups to other molecules .
Biochemical Pathways
Given the potential targets, it’s plausible that this compound could affect pathways involvingamino acid metabolism and protein phosphorylation .
Action Environment
The action, efficacy, and stability of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and the specific cellular environment. For instance, the compound’s stability could be affected by storage temperature .
生化学分析
Biochemical Properties
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain histone deacetylases (HDACs) and kinases, which are crucial for regulating gene expression and cell cycle progression . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins . Additionally, it affects cell proliferation and differentiation by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways.
Molecular Mechanism
At the molecular level, (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition or activation. For example, its interaction with HDACs results in the accumulation of acetylated histones, which promotes the expression of genes involved in cell cycle arrest and apoptosis . Furthermore, it can modulate the activity of kinases, thereby affecting various signaling cascades that control cell growth and survival.
Temporal Effects in Laboratory Settings
The temporal effects of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile in laboratory settings have been studied extensively. Over time, the compound exhibits stability and retains its biological activity under controlled conditions. It may undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile vary with dosage. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity.
Metabolic Pathways
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and accumulate in certain tissues . The compound’s localization and accumulation are influenced by factors such as tissue perfusion, binding affinity to transport proteins, and cellular uptake mechanisms.
Subcellular Localization
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile exhibits distinct subcellular localization patterns. It can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The compound’s activity and function are affected by its localization, with nuclear localization being crucial for its role in modulating gene expression and chromatin structure. Post-translational modifications and targeting signals play a key role in directing the compound to specific subcellular compartments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which is a multi-component reaction that forms α-aminonitriles. This reaction typically involves the condensation of an aldehyde with ammonia and hydrogen cyanide (HCN) or a cyanide salt in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Strecker synthesis for large-scale operations. This includes using continuous flow reactors to ensure efficient mixing and reaction control, as well as employing safer cyanide sources and catalysts to minimize environmental impact and improve yield.
化学反応の分析
Types of Reactions
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
類似化合物との比較
Similar Compounds
(S)-1-(2-aminoacetyl)-4-fluoropyrrolidine-2-carbonitrile: Similar structure but with only one fluorine atom.
(S)-1-(2-aminoacetyl)-pyrrolidine-2-carbonitrile: Lacks fluorine atoms.
(S)-1-(2-aminoacetyl)-4,4-dichloropyrrolidine-2-carbonitrile: Fluorine atoms replaced with chlorine atoms.
Uniqueness
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLIQCDOZZZLSR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


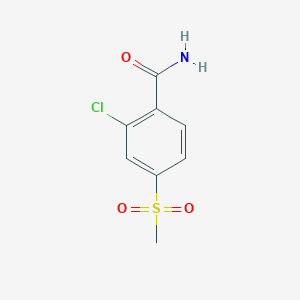
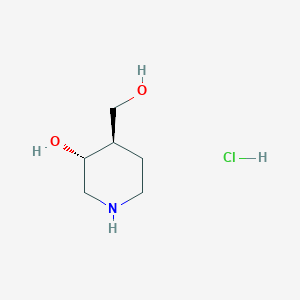
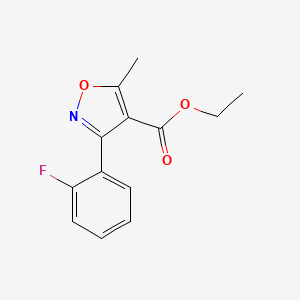
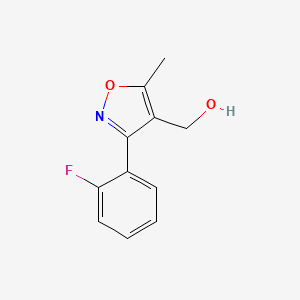
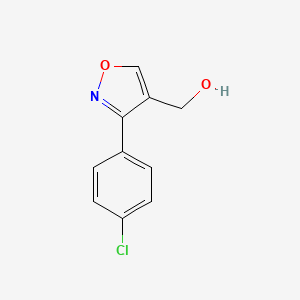
![Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate](/img/structure/B1404110.png)
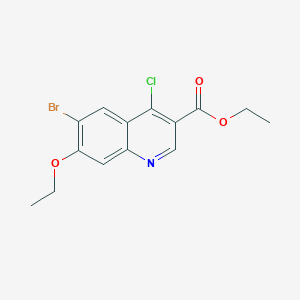

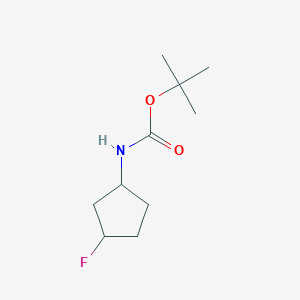
![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)
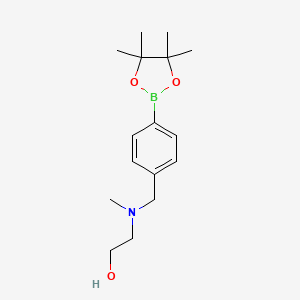
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
